1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone
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Overview
Description
1-(4-{[4,6-di(4-toluidino)-1,3,5-triazin-2-yl]amino}phenyl)-1-ethanone is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine ring substituted with toluidine groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4,6-di(4-toluidino)-1,3,5-triazin-2-yl]amino}phenyl)-1-ethanone typically involves a multi-step process. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with p-toluidine to form 4,6-di(p-toluidino)-1,3,5-triazine. This intermediate is then reacted with 4-aminophenyl-1-ethanone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4,6-di(4-toluidino)-1,3,5-triazin-2-yl]amino}phenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
1-(4-{[4,6-di(4-toluidino)-1,3,5-triazin-2-yl]amino}phenyl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-{[4,6-di(4-toluidino)-1,3,5-triazin-2-yl]amino}phenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The triazine ring and toluidine groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: Similar triazine structure but with different substituents.
4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl: Contains similar toluidine groups but with a different core structure.
Uniqueness
1-(4-{[4,6-di(4-toluidino)-1,3,5-triazin-2-yl]amino}phenyl)-1-ethanone is unique due to its specific combination of a triazine ring and toluidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H24N6O |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[4-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C25H24N6O/c1-16-4-10-20(11-5-16)26-23-29-24(27-21-12-6-17(2)7-13-21)31-25(30-23)28-22-14-8-19(9-15-22)18(3)32/h4-15H,1-3H3,(H3,26,27,28,29,30,31) |
InChI Key |
WOFMWYCUCAVJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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